Superior Drug-Likeness and Physicochemical Profile vs. Osanetant and Talnetant
SB-222200, along with SB-218.795, demonstrates a higher degree of compliance with drug-likeness rules and more suitable physicochemical properties compared to the NK3 antagonists osanetant and talnetant [1]. This finding is based on an in silico ADME/T analysis, which indicates that SB-222200 possesses a superior foundational profile for development as a CNS-penetrant therapeutic.
| Evidence Dimension | In silico drug-likeness and physicochemical property compliance |
|---|---|
| Target Compound Data | Higher compliance (qualitative assessment) |
| Comparator Or Baseline | Osanetant & Talnetant: Lower compliance (qualitative assessment) |
| Quantified Difference | Not quantified in source; reported as 'higher compliance' and 'more suitable properties'. |
| Conditions | In silico analysis using ADMETlab and SwissADME on SMILES strings from PubChem and DrugBank [1]. |
Why This Matters
This in silico differentiation provides a rationale for selecting SB-222200 over earlier-generation NK3 antagonists when designing a compound library or initiating a CNS-focused drug discovery program, as it may predict better developability.
- [1] Dialnet. (n.d.). Resumen de Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. View Source
